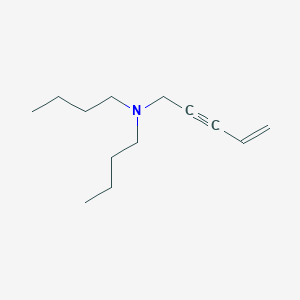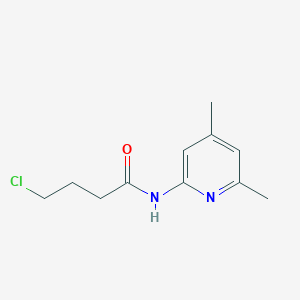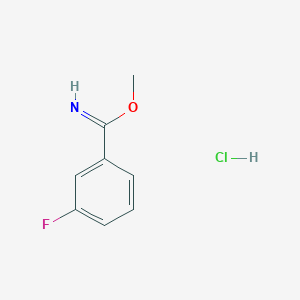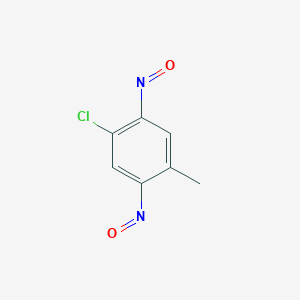
4-Penten-2-yn-1-amine, N,N-dibutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Penten-2-yn-1-amine, N,N-dibutyl- is an organic compound with the molecular formula C13H23N. It is characterized by the presence of a penten-2-yn-1-amine backbone with two butyl groups attached to the nitrogen atom. This compound is of interest in various fields due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-2-yn-1-amine, N,N-dibutyl- typically involves the reaction of 4-penten-2-yn-1-amine with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 4-Penten-2-yn-1-amine, N,N-dibutyl- involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Penten-2-yn-1-amine, N,N-dibutyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines .
Applications De Recherche Scientifique
4-Penten-2-yn-1-amine, N,N-dibutyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Penten-2-yn-1-amine, N,N-dibutyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Penten-2-yn-1-amine, N,N-dimethyl-
- 4-Pentyn-1-amine
- N,N-Dibutyl-5,5-diphenyl-4-penten-2-yn-1-amine
Uniqueness
4-Penten-2-yn-1-amine, N,N-dibutyl- is unique due to its specific chemical structure, which includes a penten-2-yn-1-amine backbone with two butyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
| 137345-27-8 | |
Formule moléculaire |
C13H23N |
Poids moléculaire |
193.33 g/mol |
Nom IUPAC |
N,N-dibutylpent-4-en-2-yn-1-amine |
InChI |
InChI=1S/C13H23N/c1-4-7-10-13-14(11-8-5-2)12-9-6-3/h4H,1,5-6,8-9,11-13H2,2-3H3 |
Clé InChI |
YIRAVSVPOXOZQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC#CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


dimethyl-](/img/structure/B14263596.png)
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)


![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/no-structure.png)


![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)

